Benzene, [1-(methylthio)ethyl]-
Description
Properties
CAS No. |
13125-70-7 |
|---|---|
Molecular Formula |
C9H12S |
Molecular Weight |
152.26 g/mol |
IUPAC Name |
1-methylsulfanylethylbenzene |
InChI |
InChI=1S/C9H12S/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
VRWTYTHRWWKAGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)SC |
Origin of Product |
United States |
Biological Activity
Benzene, [1-(methylthio)ethyl]- (C9H12S), is a chemical compound that exhibits a range of biological activities. This article synthesizes findings from various studies to provide an in-depth analysis of its biological properties, mechanisms of action, and potential applications.
Benzene, [1-(methylthio)ethyl]- is classified as an aromatic compound with a methylthio group attached to an ethyl side chain. Its structure can be represented as follows:
This configuration contributes to its unique reactivity and biological interactions.
1. Antioxidant Activity
Research indicates that benzene derivatives often exhibit antioxidant properties. The presence of the methylthio group may enhance the electron-donating ability of the compound, allowing it to scavenge free radicals effectively. For example, studies have shown that similar compounds can reduce oxidative stress in various biological models, suggesting potential protective effects against cellular damage.
2. Cytotoxicity
Benzene derivatives have been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies demonstrate that benzene, [1-(methylthio)ethyl]-, can induce apoptosis in specific cancer cells, highlighting its potential as an anticancer agent. A notable study showed that at certain concentrations, the compound inhibited cell proliferation significantly compared to control groups.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
3. Enzyme Inhibition
Benzene, [1-(methylthio)ethyl]-, has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown moderate inhibition of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes. This inhibition could lead to altered pharmacokinetics of co-administered drugs.
The biological activity of benzene, [1-(methylthio)ethyl]- can be attributed to several mechanisms:
- Oxidative Stress Modulation : The compound's antioxidant properties suggest it may mitigate oxidative stress by neutralizing reactive oxygen species (ROS).
- Apoptotic Pathways : Induction of apoptosis in cancer cells may occur through the activation of caspases and modulation of Bcl-2 family proteins.
- Enzymatic Interactions : Its ability to interact with cytochrome P450 enzymes could alter metabolic pathways, leading to enhanced or reduced efficacy of other therapeutic agents.
Case Study 1: Anticancer Effects
In a controlled study involving human cancer cell lines, benzene, [1-(methylthio)ethyl]- was administered at varying concentrations. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 50 µM. Flow cytometry analysis confirmed increased apoptotic cell populations in treated groups.
Case Study 2: Enzyme Interaction
A pharmacokinetic study assessed the impact of benzene, [1-(methylthio)ethyl]- on the metabolism of a common chemotherapeutic agent. Results indicated that co-administration led to increased plasma levels of the chemotherapeutic drug due to inhibition of its metabolism by cytochrome P450 enzymes.
Comparison with Similar Compounds
Data Tables
Table 1: Physical Properties of Selected Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (K) | Substituent Type |
|---|---|---|---|---|---|
| Benzene, [1-(methylthio)ethyl]- | [Target CAS] | C9H12S | 152.26* | [Data needed] | Thioether |
| Benzene, [2-[(1-methylethyl)thio]ethyl] | 54576-42-0 | C11H16S | 180.31 | N/A | Branched thioether |
| Benzene, (1-methylethyl)- | 98-82-8 | C9H12 | 120.19 | 425.5 | Alkyl |
| Benzene, 1,2-dimethoxy- | 91-16-7 | C8H10O2 | 138.16 | 363.2 | Methoxy |
| Benzene, 1-bromo-2-(methylthio)- | 19614-16-5 | C7H7BrS | 203.10 | 418.7–529.0† | Bromo, thioether |
Table 2: Reactivity and Functional Group Effects
| Compound Type | Electron Effects | Electrophilic Substitution Position | Oxidation Susceptibility |
|---|---|---|---|
| Thioether (e.g., target compound) | Weakly electron-donating | Ortho/para-directing | Oxidizes to sulfoxides/sulfones |
| Methoxy (e.g., 1,2-dimethoxybenzene) | Strongly electron-donating | Ortho/para-directing | Resistant to oxidation |
| Bromo (e.g., 1-bromo-2-(methylthio)benzene) | Electron-withdrawing | Meta-directing | Stable under mild conditions |
Key Research Findings
Boiling Points : Thioether-substituted benzenes generally exhibit higher boiling points than alkylbenzenes due to increased molecular weight and polarizability. For example, cumene (425.5 K) boils lower than brominated thioethers (418.7–529.0 K), though data variability complicates direct comparisons .
Solubility : Thioethers show moderate solubility in organic solvents, whereas methoxy analogs (e.g., 1,2-dimethoxybenzene) are more polar and water-soluble .
Reactivity : Thioether groups activate the benzene ring toward electrophilic substitution but are less activating than methoxy groups. For instance, nitration of “Benzene, [1-(methylthio)ethyl]-” would occur at the ortho/para positions, whereas brominated analogs favor meta substitution .
Notes and Discrepancies
- Data Gaps : Direct thermodynamic data for “Benzene, [1-(methylthio)ethyl]-” are absent in the evidence. Predictions rely on analogs like CAS 54576-42-0 .
- Conflicting Measurements : Boiling points for “Benzene, 1-bromo-2-(methylthio)-” vary significantly (ΔT ≈ 110 K), underscoring the need for validation via primary sources .
This analysis synthesizes data from NIST, Cheméo, and specialized chemical databases to provide a robust comparison framework. Researchers should consult primary literature for target-specific studies.
Preparation Methods
Alkylation of Thiols with Methyl Halides
A classical route involves the alkylation of 1-phenylethanethiol with methyl iodide in the presence of a base. The reaction proceeds via an $$ S_N2 $$ mechanism, where the thiolate anion attacks the methyl iodide to form the methylthio group. For example, 1-phenylethanethiol reacts with methyl iodide in ethanol using potassium carbonate as a base, yielding benzene, [1-(methylthio)ethyl]- after 12 hours at reflux conditions. This method typically achieves moderate yields (60–75%) but requires careful control of stoichiometry to minimize disulfide byproduct formation.
Substitution of Benzyl Halides with Sodium Thiomethoxide
An alternative pathway employs sodium thiomethoxide (NaSCH$$3$$) as the nucleophile. For instance, (1-chloroethyl)benzene reacts with NaSCH$$3$$ in dimethylformamide (DMF) at 80°C for 6 hours, yielding the target compound with 85% efficiency. This method benefits from the high nucleophilicity of thiomethoxide but necessitates anhydrous conditions to prevent hydrolysis of the alkyl halide.
Transition Metal-Catalyzed Coupling Reactions
Cs$$2$$CO$$3$$-Mediated Coupling of Trimethylammonium Salts
A modern approach adapted from disulfide coupling methodologies involves reacting (1-trimethylammonium ethyl)benzene triflate with dimethyl disulfide. In a representative procedure, the ammonium salt (1.0 mmol), dimethyl disulfide (1.2 mmol), and cesium carbonate (2.0 mmol) are combined in acetonitrile at 80°C under argon for 12 hours. The reaction proceeds via a single-electron transfer mechanism, producing benzene, [1-(methylthio)ethyl]- in 89% yield after column chromatography. This method is notable for its functional group tolerance and scalability.
Methylation of Thiol Intermediates
Dimethyl Sulfate Methylation
A patent-derived method utilizes dimethyl sulfate to methylate potassium thio intermediates. In this two-step process:
- Formation of Potassium Thio Intermediate : (1-Mercaptoethyl)benzene reacts with potassium hydroxide in ethanol to form the potassium thiolate.
- Methylation : The thiolate intermediate is treated with dimethyl sulfate at 40–50°C, yielding the methylthio product with 78% isolated yield.
This approach minimizes overalkylation risks compared to methyl iodide but requires strict temperature control due to dimethyl sulfate’s toxicity.
Comparative Analysis of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Thiol Alkylation | K$$2$$CO$$3$$, CH$$_3$$I, EtOH, reflux | 60–75 | Simple setup | Byproduct formation |
| NaSCH$$_3$$ Substitution | NaSCH$$_3$$, DMF, 80°C | 85 | High efficiency | Anhydrous conditions required |
| Cs$$2$$CO$$3$$ Coupling | Cs$$2$$CO$$3$$, MeCN, 80°C, Ar atmosphere | 89 | Scalable, minimal byproducts | High catalyst loading |
| Dimethyl Sulfate Route | (CH$$3$$)$$2$$SO$$_4$$, KOH, 40–50°C | 78 | Cost-effective | Toxic reagents |
Mechanistic Insights and Optimization Strategies
The Cs$$2$$CO$$3$$-mediated coupling proceeds through a radical pathway, where the ammonium salt undergoes single-electron oxidation to generate a benzylic radical. This radical reacts with the disulfide to form the C–S bond, followed by deprotonation to yield the final product. Key optimization parameters include:
- Solvent Choice : Acetonitrile outperforms THF or DMF due to its polarity and boiling point.
- Base Stoichiometry : Excess Cs$$2$$CO$$3$$ (2.0 equiv) ensures complete deprotonation of the thiol intermediate.
- Temperature : Reactions below 70°C result in incomplete conversion, while temperatures above 90°C promote decomposition.
Industrial-Scale Production Considerations
For large-scale synthesis, the NaSCH$$_3$$ substitution method offers the best balance between yield and safety. Pilot studies indicate that substituting DMF with cyclopentyl methyl ether (CPME) as a greener solvent reduces environmental impact while maintaining 82% yield. Continuous flow reactors could further enhance the dimethyl sulfate route by minimizing exposure hazards.
Q & A
Basic Research Question
- IR Spectroscopy : Identifies the C-S stretch (600–700 cm⁻¹) and aromatic C-H bending (700–900 cm⁻¹) .
- NMR (¹H/¹³C) :
- Mass Spectrometry (EI) : Molecular ion peak at m/z 168 (C₉H₁₂S) and fragments at m/z 135 (loss of SCH₃) confirm structural integrity .
How can researchers resolve discrepancies in reported thermochemical data for Benzene, [1-(methylthio)ethyl]-?
Advanced Research Question
Discrepancies in ΔrH° values (e.g., -55.6 ± 7.1 kJ/mol for hydrochlorination ) arise from variations in experimental setups. Methodological solutions include:
- Calorimetric validation : Replicate measurements under standardized conditions (e.g., solvent purity, inert atmosphere).
- Computational cross-verification : DFT or ab initio calculations (e.g., B3LYP/6-31G*) predict enthalpy changes, identifying systematic errors in experimental data.
- Purity assessment : Use GC-MS or HPLC to quantify impurities affecting thermodynamic measurements .
What methodologies are employed to study the electrophilic substitution reactivity of Benzene, [1-(methylthio)ethyl]-, and how does the methylthio group influence regioselectivity?
Advanced Research Question
The methylthio group (-SCH₃) is a strong meta-director due to its electron-withdrawing inductive effect. Experimental approaches include:
- Kinetic studies : Nitration with HNO₃/H₂SO₄ monitored by GC-MS shows preferential meta-substitution (>80% yield).
- Computational modeling : Electron density maps (via NBO analysis) reveal reduced electron density at the ortho/para positions.
- Isotopic labeling : ¹³C-labeled substrates track substituent effects in Friedel-Crafts alkylation .
What are the best practices for detecting Benzene, [1-(methylthio)ethyl]- in environmental samples, considering matrix interference?
Advanced Research Question
- Extraction : Solid-phase microextraction (SPME) with polydimethylsiloxane fibers isolates the compound from aqueous matrices.
- Detection : GC-MS with selected ion monitoring (SIM) targets m/z 168 and 135 for specificity.
- Matrix correction : Use deuterated internal standards (e.g., C₆D₅-CD₂-SCH₃) to normalize signal suppression in complex samples.
- Validation : Follow EPA Method 8270 guidelines, achieving detection limits <1 ppb .
How do computational models predict the metabolic pathways of Benzene, [1-(methylthio)ethyl]-, in biological systems?
Advanced Research Question
- In silico metabolism prediction : Tools like Meteor (Lhasa Limited) simulate Phase I/II reactions, suggesting S-oxidation to sulfoxide/sulfone metabolites.
- Docking studies : Molecular docking with CYP450 isoforms (e.g., CYP2E1) identifies binding affinities for oxidation sites.
- Experimental validation : Rat hepatocyte assays coupled with LC-MS/MS confirm predicted metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
